(7,7-Difluorobicyclo[4.1.0]heptan-3-yl)methanesulfonyl chloride
Description
Properties
IUPAC Name |
(7,7-difluoro-3-bicyclo[4.1.0]heptanyl)methanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClF2O2S/c9-14(12,13)4-5-1-2-6-7(3-5)8(6,10)11/h5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOQBJOLBDAWRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2(F)F)CC1CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7,7-Difluorobicyclo[4.1.0]heptan-3-yl)methanesulfonyl chloride typically involves the following steps:
Formation of the Bicyclic Ring System: The bicyclo[4.1.0]heptane ring system can be synthesized through a series of cyclization reactions starting from appropriate precursors.
Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents to introduce fluorine atoms at the 7-position.
Attachment of the Methanesulfonyl Chloride Group: The final step involves the reaction of the intermediate compound with methanesulfonyl chloride under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and safety. Large-scale production typically requires the use of specialized equipment and adherence to stringent regulatory standards.
Chemical Reactions Analysis
Types of Reactions
(7,7-Difluorobicyclo[4.1.0]heptan-3-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Addition Reactions: The bicyclic ring system can participate in addition reactions with various reagents.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while oxidation may produce a sulfone.
Scientific Research Applications
Synthetic Applications
1. Organic Synthesis
The methanesulfonyl chloride moiety in (7,7-Difluorobicyclo[4.1.0]heptan-3-yl)methanesulfonyl chloride is highly reactive and participates in nucleophilic substitution reactions. This property allows it to interact with various nucleophiles, such as:
- Amines : Forming sulfonamides.
- Alcohols : Leading to sulfonate esters.
- Thiols : Resulting in thioether derivatives.
These reactions are crucial for developing new synthetic pathways in organic chemistry and can be utilized to create complex molecules with specific functional groups.
Medicinal Chemistry
2. Drug Development
The unique structural characteristics of this compound make it a valuable building block in drug discovery and development:
- Pharmacological Studies : Research indicates that compounds with similar bicyclic structures exhibit significant biological activity, including potential as inhibitors for various enzymes or receptors.
- Interaction Studies : Investigations into the compound's reactivity with biological macromolecules can provide insights into its pharmacodynamics and pharmacokinetics, aiding in the design of new therapeutics targeting specific diseases.
Case Studies and Research Findings
Several studies have highlighted the utility of this compound:
- Antimicrobial Activity : Research has demonstrated that derivatives of methanesulfonamide compounds exhibit antimicrobial properties against various pathogens, suggesting potential applications in developing new antibiotics .
- Neuroscience Applications : Compounds with similar bicyclic frameworks have been studied for their effects on sodium ion channels, which are critical in pain signaling pathways. This suggests potential applications in treating neuropathic pain conditions .
Mechanism of Action
The mechanism of action of (7,7-Difluorobicyclo[4.1.0]heptan-3-yl)methanesulfonyl chloride involves its interaction with specific molecular targets and pathways. The methanesulfonyl chloride group is reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological effects. The fluorine atoms in the bicyclic ring system may also influence the compound’s reactivity and interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonyl Chlorides
The reactivity, stability, and handling requirements of sulfonyl chlorides are highly dependent on their substituents. Below, (7,7-Difluorobicyclo[4.1.0]heptan-3-yl)methanesulfonyl chloride is compared to common sulfonyl chlorides, with insights derived from structural analogies and hydrolysis protocols in .
Table 1: Comparative Analysis of Sulfonyl Chlorides
Key Findings :
Reactivity Trends :
- The target compound’s bicyclic framework introduces significant steric hindrance, likely slowing nucleophilic attack compared to methanesulfonyl chloride. However, the electron-withdrawing fluorine substituents may partially offset this by increasing the electrophilicity of the sulfur center.
- Its reactivity is hypothesized to fall between methanesulfonyl chloride (fast hydrolysis) and aromatic sulfonyl chlorides (slower hydrolysis), necessitating intermediate conditions such as reflux with 2.5 M NaOH .
Hydrolysis Efficiency :
- Based on , benzenesulfonyl chloride (less reactive) achieves >99.98% destruction under reflux, while methanesulfonyl chloride hydrolyzes rapidly at room temperature. The target compound may require similar reflux conditions due to steric constraints.
Electronic Effects: Fluorine atoms increase the electrophilicity of the sulfur atom, enhancing susceptibility to hydrolysis compared to non-fluorinated analogs.
Biological Activity
(7,7-Difluorobicyclo[4.1.0]heptan-3-yl)methanesulfonyl chloride is a compound of interest due to its potential biological applications, particularly as a building block in medicinal chemistry. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.
The compound features a bicyclic structure with two fluorine atoms and a methanesulfonyl chloride group, which enhances its reactivity and potential for biological interaction. Its chemical formula is CHClFOS.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Sodium Channels : Compounds similar to methanesulfonyl chlorides have been shown to inhibit voltage-gated sodium channels (Nav1.8), which are implicated in pain pathways and inflammatory responses .
- Reactivity with Biological Nucleophiles : The methanesulfonyl chloride moiety can react with nucleophiles such as amino acids, leading to the formation of sulfonamide derivatives that exhibit diverse biological activities.
Toxicity Profile
The toxicity of this compound is significant, as indicated by data from safety assessments:
| Endpoint | Value | Source |
|---|---|---|
| Oral LD50 | 50 mg/kg (Rat) | Safety Data Sheet |
| Dermal LD50 | 200 mg/kg (Rat) | Safety Data Sheet |
| Inhalation LC50 | 25 ppm (Rat) | Safety Data Sheet |
The compound is classified as corrosive and may cause severe skin burns and eye damage. It is also harmful if inhaled or swallowed.
Case Studies and Research Findings
Recent research has highlighted the biological implications of compounds related to this compound:
- Study on Pain Modulation : A study demonstrated that sodium channel inhibitors could effectively reduce neuropathic pain in animal models, suggesting that derivatives of this compound might offer similar therapeutic benefits .
- Antimicrobial Activity : Research indicates that sulfonamide derivatives show promising antimicrobial properties against various pathogens, making them candidates for further development in antibiotic therapies.
- Synthesis and Evaluation : A patent outlines the synthesis of various analogs of this compound and their evaluation as potential therapeutic agents targeting pain pathways and inflammation .
Q & A
Basic: What synthetic methodologies are recommended for preparing sulfonamide derivatives using (7,7-Difluorobicyclo[4.1.0]heptan-3-yl)methanesulfonyl chloride?
Methodological Answer:
- Step 1: React the sulfonyl chloride with primary or secondary amines in anhydrous solvents (e.g., dichloromethane or THF) under inert conditions (N₂/Ar) to form sulfonamides. Use a base like triethylamine to neutralize HCl byproducts .
- Step 2: Monitor reaction progress via TLC or LC-MS. Purify via column chromatography using gradients of ethyl acetate/hexane.
- Key Considerations: The bicyclo structure may sterically hinder amine access; optimize stoichiometry (1.2–1.5 eq. amine) and reaction time (12–24 hrs) to ensure completion.
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- ¹⁹F NMR: Confirm fluorine environment symmetry and coupling constants (e.g., geminal difluoro groups show distinct splitting patterns) .
- X-ray Crystallography: Resolve bicyclo[4.1.0]heptane ring geometry and sulfonyl chloride orientation. Compare with analogs like 7,7-dichlorobicyclo[4.1.0]heptane (density: 1.3 g/cm³, CAS 823-69-8) .
- Mass Spectrometry (HRMS): Validate molecular weight (C₈H₁₁ClF₂O₂S; theoretical [M+H]⁺ = 244.69) and fragmentation patterns .
Advanced: How does the bicyclo[4.1.0]heptane scaffold and difluoro substitution influence regioselectivity in nucleophilic substitutions?
Methodological Answer:
- Steric Effects: The bicyclo structure creates a rigid, concave geometry, favoring nucleophilic attack at the less hindered sulfonyl chloride group over the strained cycloheptane ring .
- Electronic Effects: Fluorine’s electronegativity polarizes the sulfonyl chloride, enhancing electrophilicity. Compare reactivity with non-fluorinated analogs (e.g., (4-methylphenyl)methanesulfonyl chloride, which lacks inductive effects) .
- Computational Modeling: Use DFT calculations to map electrostatic potential surfaces and predict reactive sites.
Advanced: How can researchers resolve contradictions in reported reaction yields for sulfonamide synthesis?
Methodological Answer:
- Variable Purity: Ensure reagent purity ≥95% (e.g., fluorophenyl methanesulfonyl chloride derivatives with 97% purity show higher yields) .
- Moisture Sensitivity: Sulfonyl chlorides hydrolyze readily; use rigorously dried solvents and Schlenk-line techniques.
- Byproduct Analysis: Characterize side products (e.g., sulfonic acids via IR or ¹H NMR) and adjust reaction conditions (e.g., lower temperature or shorter duration) .
Safety: What exposure guidelines should be followed when handling this compound?
Methodological Answer:
- AEGL-3 Guidelines: For methanesulfonyl chloride analogs, the 30-min AEGL-3 (lethal threshold) is 14 ppm. Apply stricter limits (e.g., 10 ppm) due to structural similarity and potential enhanced toxicity .
- PPE: Use nitrile gloves, chemical goggles, and fume hoods. Store under nitrogen at –20°C to prevent decomposition.
Advanced: What strategies optimize the stability of this compound in long-term storage?
Methodological Answer:
- Stabilization: Add molecular sieves (3Å) to absorb moisture. Store in amber vials under inert gas to prevent photolytic or oxidative degradation.
- Periodic Analysis: Monitor purity via ¹H NMR every 3–6 months; detect hydrolyzed sulfonic acid peaks (δ 10–12 ppm) .
Basic: How does the compound’s melting point compare to structurally related sulfonyl chlorides?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
